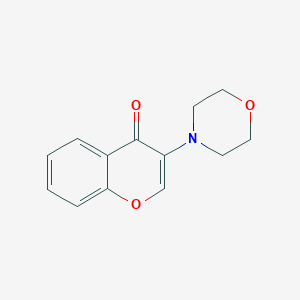

3-morpholino-4H-chromen-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

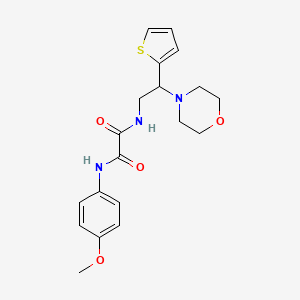

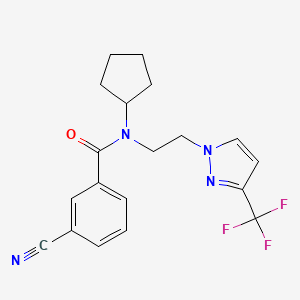

3-morpholino-4H-chromen-4-one is a heterocyclic compound with a fused chromenone ring system. It belongs to the class of oxygen-containing heterocycles. The chroman-4-one framework serves as a significant structural entity and acts as a major building block in various medicinal compounds. Synthetic derivatives of 4H-chromen-4-one exhibit a broad variety of remarkable biological and pharmaceutical activities .

Synthesis Analysis

Several synthetic methods have been explored to prepare 4-chromanone-derived compounds. Notably, studies from 2016 to 2021 have focused on improving the methodologies for synthesizing chroman-4-one derivatives . Additionally, specific protocols, such as the one-pot synthesis of spirochromanone-based 3-hydroxy-4H-chromen-4-ones, have been developed .

Molecular Structure Analysis

The molecular structure of 3-morpholino-4H-chromen-4-one consists of a chromenone core fused with a morpholine moiety. The morpholine group contributes to its unique properties and potential biological activities .

Chemical Reactions Analysis

The synthesis of 3-morpholino-4H-chromen-4-one involves various reactions. For instance, it can be obtained through the reaction of hydroxy-substituted chromene-carboxylic acids with appropriate reagents. Mechanistically, the generation of tertiary butoxide radicals and subsequent transformations lead to the formation of the desired product .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The chroman-4-one framework serves as a crucial building block for various medicinal compounds. Researchers have explored the synthesis of 4-chromanone-derived compounds extensively. These synthetic derivatives exhibit a wide range of remarkable biological and pharmaceutical activities . Potential applications include:

- Antiparasitic Agents : Chroman-4-one analogs have demonstrated antiparasitic activity by targeting enzymes such as pteridine reductase-1. They show significant inhibition against Trypanosoma brucei and Leishmania infantum .

Photophysics and Fluorescence Studies

Furochromen-4-ones can be used in photophysical studies due to their unique electronic properties. For instance, the flavone/Ir (F) pair is expected to generate a vibrationally cold T1 state of the energy acceptor, which has implications in fluorescence-based assays and imaging techniques .

Synthetic Methodology and Organic Chemistry

Researchers have investigated various synthetic methods for preparing chroman-4-one derivatives. These studies focus on improving the methodologies of 4-chromanone-derived compounds. Recent advancements include modular access via Yb(OTf)3-catalyzed reactions, which provide efficient routes to furo[3,2-c]chromen-4-ones .

properties

IUPAC Name |

3-morpholin-4-ylchromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c15-13-10-3-1-2-4-12(10)17-9-11(13)14-5-7-16-8-6-14/h1-4,9H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBSFOQMKGXPWOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=COC3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-morpholino-4H-chromen-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2495892.png)

![3-[(3,4-Dimethoxyphenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5-ol](/img/structure/B2495894.png)

![N-(4-methoxybenzyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2495900.png)

![3-bromo-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2495901.png)

![8-(2-(4-ethylpiperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![1-(3-Fluorobenzyl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2495904.png)